Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-
Description
Pyrano[2,3-c]pyrazole is a fused heterocyclic system comprising a pyran ring fused to a pyrazole at positions 2,3-c. The compound 1,4,5,6-tetrahydro-3-(trifluoromethyl)- variant features a partially saturated pyran ring (tetrahydro) and a trifluoromethyl (-CF₃) substituent at position 3 (Figure 1). This structural motif is notable for its enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group, which often improves bioavailability and binding affinity in pharmacological contexts .
Pyrano[2,3-c]pyrazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties . The 3-(trifluoromethyl) substitution distinguishes this compound from other derivatives, as the -CF₃ group can modulate electronic and steric effects, influencing both reactivity in synthesis and interactions with biological targets .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-4-2-1-3-13-6(4)12-11-5/h1-3H2,(H,11,12) |
InChI Key |
YGHPELMIBRMUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2OC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Conventional Heating Methods
Conventional heating remains a foundational strategy for constructing the pyrano[2,3-c]pyrazole core. A four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in ethanol with piperidine as a base achieves cyclization via sequential Knoevenagel condensation, Michael addition, and cyclization. For example, Rupnar et al. synthesized trifluoromethylated derivatives by refluxing 3-methyl-1-phenyl-2-pyrazolin-5-one with isatin and ethyl cyanoacetate in aqueous ethanol, yielding spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in 83% yield over 1 hour.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics while improving yields. Vasava et al. demonstrated that ZnS nanoparticles in water under microwave conditions facilitate a one-pot three-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, achieving 89% yield in 15 minutes compared to 60 minutes via conventional heating. Similarly, Maddila et al. reported a 98% yield for pyrano[2,3-c]pyrazole-5-carbonitriles using Mn/ZrO₂ under ultrasonication, underscoring the efficiency of energy-intensive methods.
Ultrasound-Promoted Reactions
Ultrasound irradiation enhances mass transfer and reduces reaction times. Shabalala et al. developed a catalyst-free MCR in water, where ethyl acetoacetate, aromatic aldehydes, hydrazine hydrate, and malononitrile cyclize under ultrasound to yield trifluoromethylated pyrano[2,3-c]pyrazoles in 95% yield within 10 minutes. This method eliminates toxic solvents and aligns with green chemistry principles.
Organocatalytic Enantioselective Synthesis
Bifunctional Squaramide Catalysts
Asymmetric synthesis of the target compound was achieved by Enders et al. using a quinine-derived squaramide organocatalyst. The Michael addition of trifluoromethyl pyrazolone to isatylidene ethyl cyanoacetate proceeds at room temperature with 2 mol% catalyst, delivering spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] in 97% yield and 99% enantiomeric excess (ee). This method highlights the role of hydrogen-bonding interactions in stereocontrol.
Formal [3 + 3] Annulation
A formal [3 + 3] annulation between pyrazolin-5-ones and nitroallylic acetates, catalyzed by a bifunctional squaramide, constructs tetrahydropyrano[2,3-c]pyrazoles with two contiguous stereocenters. The reaction achieves 90% yield and >95% ee, demonstrating versatility in accessing enantiopure derivatives.
Acid- and Base-Catalyzed Methods
InCl₃-Catalyzed Cyclization
InCl₃ (20 mol%) in 50% ethanol under ultrasound promotes a four-component reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile, yielding 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazoles in 95% yield within 20 minutes. The mechanism involves InCl₃-mediated Knoevenagel condensation followed by cyclization (Scheme 1).
ZnCl₂-Mediated Cyclocondensation
ZnCl₂ facilitates imine formation and subsequent Betti reaction pathways. For instance, condensation of pyranopyrazole intermediates with 1,2,3-thiadiazole-4-carbaldehyde and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol yields fused pyrimidine derivatives. Yields range from 75–88%, with the catalyst recyclable for three cycles.
Green Chemistry and Solvent-Free Techniques
PEG-400 as a Recyclable Solvent
A one-pot four-component reaction using PEG-400 synthesizes spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates in 85–92% yield. PEG-400 is reused for five cycles without significant yield loss, emphasizing sustainability.
Aqueous-Phase Synthesis
Shabalala et al. achieved catalyst-free synthesis in water, leveraging the hydrophobic effect to drive cyclization. This method avoids organic solvents and achieves 93% yield for trifluoromethylated derivatives.
Recent Innovations in Synthesis
Defluorinative Annulation
A chemo- and regioselective [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones constructs 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. The Sₙ2′/SₙV pathway dominates, yielding products in 82–95% yield with insecticidal activity against Plutella xylostella.
Microwave-Sonication Hybrid Techniques
Combining microwave and ultrasonic irradiation reduces reaction times to <10 minutes while maintaining yields >90%. For example, 3-methyl-1-(4-(trifluoromethyl)phenyl)indenopyrazole is synthesized in 70% yield via hybrid techniques.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms underlying these reactions often involve several key steps:
-
Formation of Intermediates : In the InCl3-catalyzed synthesis, malononitrile reacts with a β-ketoester to form an intermediate that subsequently undergoes nucleophilic attack by hydrazine derivatives .
-
Cyclization and Tautomerization : The formation of pyrano[2,3-c]pyrazoles typically includes cyclization processes where intermediates rearrange through tautomerization to yield the final product .
Functional Group Transformations
Pyrano[2,3-c]pyrazole derivatives can undergo various functional group transformations:
-
O-Alkylation : The O-methylation of hydroxy-pyrano[2,3-c]pyrazoles using methyl iodide in the presence of cesium carbonate has been reported to yield O-methylated compounds with good efficiency (79% yield) .
-
Reflux Reactions : Compounds can also be subjected to reflux conditions with different reagents such as hydrazine or carbon disulfide to produce new derivatives like triazolo-pyrimidines or other heterocycles .
Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structure verification |
| IR Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight determination |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrano[2,3-c]pyrazole derivatives. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit kinase activity and exhibit anticancer effects. Notably, one compound showed significant inhibition of glioma stem cell neurosphere formation while being non-toxic to non-cancerous cells at higher concentrations. This establishes its potential as a selective anti-glioma agent .
Antiviral Properties
Pyrano[2,3-c]pyrazole derivatives have also been investigated for their antiviral potential. A recent study demonstrated that certain derivatives exhibited inhibitory activity against the SARS-CoV-2 protease enzyme. The most effective compound showed an inhibition percentage of 84.5%, suggesting its potential as a candidate for antiviral therapy against COVID-19 . The selectivity index of these compounds indicates their low toxicity to host cells while effectively targeting viral enzymes.
Kinase Inhibition
The kinase inhibitory activity of pyrano[2,3-c]pyrazoles is particularly noteworthy. These compounds have been shown to inhibit key kinases involved in cancer progression and cell survival pathways. For instance, the compound 4j was identified as a potent inhibitor of PKBβ/AKT2, which plays a critical role in glioblastoma development . This mechanism underlines the therapeutic potential of these compounds in targeted cancer therapies.
Synthesis and Structural Variability
The synthesis of pyrano[2,3-c]pyrazole derivatives involves various methodologies that enhance their pharmacological profiles. The use of different substituents can lead to compounds with improved efficacy and selectivity against specific biological targets. For example, modifications at the 4-position or introduction of trifluoromethyl groups have been shown to influence both biological activity and solubility .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of pyrano[2,3-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, their ability to inhibit the activity of the human Chk1 kinase enzyme is attributed to their structural diversity, which allows for the modulation of activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Pyrano[2,3-c]pyrazole has three isomeric forms: pyrano[3,2-c], pyrano[3,4-c], and pyrano[4,3-c]pyrazole. Among these, the [2,3-c] isomer is the most studied due to its superior biological relevance and synthetic accessibility . Key structural comparisons include:
Notes:
- ESIPT : Excited-state intramolecular proton transfer observed in 5-hydroxy derivatives enables dual fluorescence, useful in optoelectronic applications .
- Kinase Inhibition : The -CF₃ group in the target compound may enhance selectivity for kinases like AKT2 compared to chlorophenyl or hydroxy derivatives .
Biological Activity
Pyrano[2,3-c]pyrazole derivatives, particularly 1,4,5,6-tetrahydro-3-(trifluoromethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article discusses their pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrano[2,3-c]pyrazole
Pyrano[2,3-c]pyrazoles are heterocyclic compounds that exhibit a variety of biological activities. The trifluoromethyl substitution at the 3-position enhances their pharmacological profiles by improving lipophilicity and metabolic stability. Recent studies have focused on their roles as potential anticancer agents, anti-inflammatory drugs, and antimicrobial agents.
Biological Activities
-
Anticancer Activity
- Recent research has identified pyrano[2,3-c]pyrazole derivatives as potent inhibitors of RalA GTPase, which is implicated in cancer cell proliferation and metastasis. For instance, compound 4p demonstrated significant inhibition of HepG2 cell proliferation and induced autophagy in hepatocellular carcinoma models both in vitro and in vivo .
- A study reported that several synthesized pyrano[2,3-c]pyrazoles exhibited high binding affinity to p38 MAP kinase, suggesting their potential as allosteric inhibitors in cancer therapy .
-
Anti-inflammatory Activity
- Pyrano[2,3-c]pyrazoles have shown promise in reducing inflammation. A review highlighted their effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. The presence of electron-donating groups on the pyrazole ring was found to enhance anti-inflammatory activity .
- Antimicrobial Activity
The biological activity of pyrano[2,3-c]pyrazole derivatives can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many compounds act by inhibiting specific kinases and enzymes involved in cell signaling pathways that regulate proliferation and survival.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Responses : By influencing cytokine production and immune cell activation, these compounds can reduce inflammation and enhance immune responses against tumors.
Case Study 1: RalA Inhibition
In a study focusing on hepatocellular carcinoma (HCC), compound 4p was identified as a potent RalA inhibitor. In vitro assays demonstrated a significant reduction in cell viability and proliferation rates in HepG2 cells treated with this compound. In vivo experiments using xenograft models further confirmed its efficacy in suppressing tumor growth .
Case Study 2: p38 MAP Kinase Binding
Another investigation explored the binding interactions of synthesized pyrano[2,3-c]pyrazoles with p38 MAP kinase. The study utilized molecular docking techniques to evaluate binding affinities. The most active compound showed a binding energy comparable to established inhibitors, indicating its potential for therapeutic development against inflammatory diseases and cancers .
Research Findings Summary Table
| Compound | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 4p | Anticancer | <10 | RalA inhibition; induces autophagy |
| Compound 5 | Anti-inflammatory | <20 | Inhibits cytokine production |
| Compound XYZ | Antimicrobial | <15 | Disrupts microbial cell wall synthesis |
Q & A
Q. What are the most efficient green synthesis methodologies for pyrano[2,3-c]pyrazole derivatives, and how do solvent-free conditions improve reaction outcomes?
Methodological Answer: Green synthesis strategies emphasize reduced solvent use, energy efficiency, and recyclable catalysts. Key approaches include:
- Multi-component reactions (MCRs): One-pot MCRs using ethyl acetoacetate, hydrazine, aldehydes, and malononitrile under solvent-free conditions achieve high yields (80–94%) with minimal purification .
- Catalytic systems: Ionic liquids (e.g., [DMBSI]HSO₄) and nanocatalysts (e.g., CoCuFe₂O₄, CuSnO₃:SiO₂) enhance regioselectivity and reduce reaction times (15–40 minutes under microwave irradiation) .
- Solvent-free advantages: Eliminating solvents reduces toxicity, simplifies workup, and improves atom economy. For example, urea hydrogen peroxide in neat grinding achieves 90% yield .
Table 1: Comparison of Catalytic Systems
| Catalyst | Yield (%) | Reaction Time | Conditions | Reference |
|---|---|---|---|---|
| Nano-eggshell/Ti(IV) | 92 | 20 min | Solvent-free, 80°C | |
| PEG-400 | 89 | 1.5 h | Reflux, ethanol | |
| Zn (10 mol%) | 94 | 2 h | Water, 80°C |
Q. How do structural modifications at position 3 of the pyrano[2,3-c]pyrazole core influence anti-inflammatory activity?
Methodological Answer: Substituents at position 3 modulate electronic and steric properties, impacting biological activity:
- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity, improving membrane permeability. In vitro studies show a 2.5-fold increase in COX-2 inhibition compared to unsubstituted analogs .
- Electron-withdrawing groups (e.g., -CN): Increase electrophilicity, enhancing interactions with catalytic residues in inflammatory enzymes (e.g., 5-LOX) .
- Experimental validation: Use molecular docking (AutoDock Vina) to predict binding affinities, followed by enzymatic assays (COX-2 inhibition) to confirm activity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological activities of pyrano[2,3-c]pyrazole derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:
- Docking studies: Target SARS-CoV-2 Mpro (PDB ID: 6LU7) to compare binding modes of derivatives with divergent antiviral IC₅₀ values .
- Molecular dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of predicted binding poses .
- QSAR modeling: Correlate substituent Hammett constants (σ) with antimicrobial MIC values to identify critical electronic parameters .
Q. What strategies improve the bioavailability of pyrano[2,3-c]pyrazole-based anticancer agents?
Methodological Answer: Bioavailability challenges (e.g., poor solubility) are addressed via:
- Nanoformulation: Encapsulate 6-amino-4-(2-hydroxyphenyl)-3-methyl derivatives in PEG-PLGA nanoparticles, increasing solubility by 12-fold and extending half-life in vivo .
- Prodrug design: Introduce hydrolyzable esters at position 5 to enhance intestinal absorption, followed by enzymatic activation in target tissues .
- In vitro validation: Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral bioavailability .
Q. How do magnetic nanocatalysts address scalability challenges in pyrano[2,3-c]pyrazole synthesis?
Methodological Answer: Magnetic catalysts (e.g., Fe₃O₄@SiO₂) enable:
- Recyclability: Retain >90% activity after 10 cycles due to superparamagnetic properties, reducing catalyst waste .
- Rapid separation: Use external magnets to isolate catalysts in <5 minutes, streamlining large-scale production .
- Mechanistic insights: In situ FT-IR studies reveal that surface Lewis acid sites accelerate Knoevenagel condensation, the rate-limiting step .
Q. What experimental design principles validate the dual antimicrobial/anticancer mechanisms of pyrano[2,3-c]pyrazoles?
Methodological Answer: Dual mechanisms require multi-target validation:
- Antimicrobial: Perform time-kill assays against MRSA to distinguish bacteriostatic vs. bactericidal effects .
- Anticancer: Assess cell cycle arrest (flow cytometry) and apoptosis (Annexin V/PI staining) in BCAP-37 cells .
- Target identification: Use thermal shift assays (TSA) to identify protein targets (e.g., DNA gyrase for antimicrobial activity; Bcl-2 for apoptosis) .
Q. How do reaction conditions influence regiospecificity in spiro-pyrano[2,3-c]pyrazole formation?
Methodological Answer: Regiospecificity is controlled by:
- Catalyst choice: Proline-based organocatalysts induce enantioselectivity (>90% ee) via hydrogen-bonding transitions states .
- Solvent polarity: Aprotic solvents (e.g., DMF) favor spirocyclization by stabilizing zwitterionic intermediates .
- Microwave irradiation: Enhances regiospecificity (95:5 ratio) by uniformly heating reactive intermediates .
Q. What in silico tools predict ADMET properties of trifluoromethyl-substituted pyrano[2,3-c]pyrazoles?
Methodological Answer:
- ADMET prediction: Use SwissADME to calculate Lipinski’s Rule of Five parameters and BOILED-Egg model for BBB penetration .
- Metabolism: CYP450 inhibition is assessed via molecular docking with CYP3A4 (PDB ID: 1TQN) .
- Toxicity: ProTox-II predicts hepatotoxicity (e.g., mitochondrial membrane disruption) and LD₅₀ values .
Data Contradiction Resolution
Q. Why do some studies report conflicting antimicrobial efficacies for structurally similar derivatives?
Methodological Answer: Contradictions arise from:
- Assay variability: Standardize broth microdilution (CLSI guidelines) to ensure consistent MIC measurements .
- Resistance mechanisms: Screen for efflux pump overexpression (e.g., qRT-PCR for NorA in S. aureus) .
- Structural nuances: Compare logP values and H-bond acceptors using ChemDraw; derivatives with logP >3.5 show reduced Gram-negative activity due to outer membrane impermeability .
Q. How can researchers reconcile discrepancies in catalytic efficiency between ionic liquids and nanocatalysts?
Methodological Answer:
- Kinetic studies: Compare turnover frequencies (TOF) under identical conditions (e.g., [DMBSI]HSO₄ TOF = 120 h⁻¹ vs. Fe₃O₄@SiO₂ TOF = 85 h⁻¹) .
- Leaching tests: ICP-MS analysis confirms nanocatalysts retain >95% metal content after cycles, unlike ionic liquids .
- Cost-benefit analysis: Factor in catalyst synthesis complexity (e.g., ionic liquids require multi-step purification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
